Ethyl 2-(isopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, an isopropylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Isopropylamino Group: This step involves the reaction of the triazole intermediate with isopropylamine under suitable conditions.
Esterification: The final step is the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the triazole moiety.
Materials Science: The compound can be incorporated into polymers or coordination frameworks to impart specific properties such as redox activity or fluorescence.
Biology: It can be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the isopropylamino group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the presence of the isopropylamino group, which can significantly influence its chemical reactivity and biological activity compared to other triazole-containing compounds. This structural feature can enhance its potential as a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H18N4O2 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-10(15)9(13-8(2)3)5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
HHHVIALUIYTOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=NC=N1)NC(C)C |
Origin of Product |
United States |
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